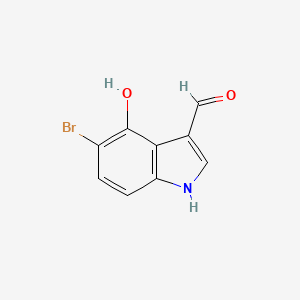
1H-Indole, 4-nitro-2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4-nitro-2-(2-pyridinyl)- is a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- typically involves the nitration of 2-(2-pyridinyl)-1H-indole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 4-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 4-nitro-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxindole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-amino-2-(2-pyridinyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Oxidation: Oxindole derivatives.
Applications De Recherche Scientifique
1H-Indole, 4-nitro-2-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 1H-Indole, 4-nitro-2-(2-pyridinyl)- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-(2-pyridinyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1H-Indole, 4-amino-2-(2-pyridinyl)-: The amino group provides different electronic properties and reactivity compared to the nitro group.
1H-Indole, 4-chloro-2-(2-pyridinyl)-: The chloro group introduces different steric and electronic effects.
Uniqueness: 1H-Indole, 4-nitro-2-(2-pyridinyl)- is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the pyridinyl group can enhance binding interactions with biological targets .
Propriétés
Numéro CAS |
242794-69-0 |
|---|---|
Formule moléculaire |
C13H9N3O2 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
4-nitro-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)13-6-3-5-10-9(13)8-12(15-10)11-4-1-2-7-14-11/h1-8,15H |
Clé InChI |
BKPDWZRSIAQSSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

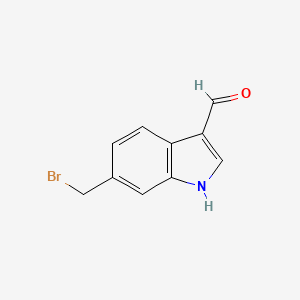
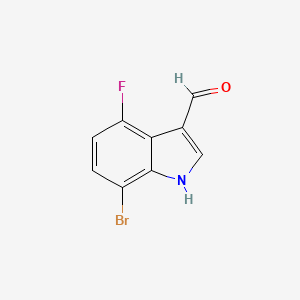

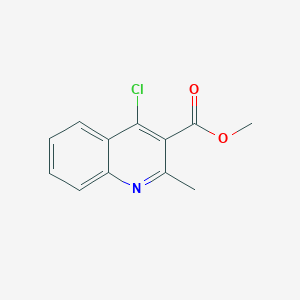
![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)

![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
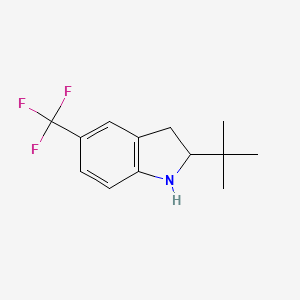
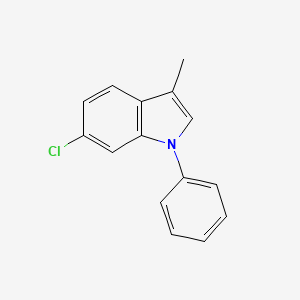
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)

